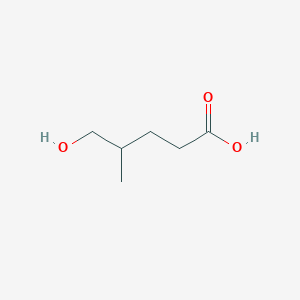
5-Hydroxy-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-methylpentanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. GHB Receptor Research
5-Hydroxy-4-methylpentanoic acid is structurally similar to gamma-hydroxybutyric acid (GHB) and has been studied for its ability to selectively bind to GHB receptors without affecting GABAergic receptors. This selectivity makes it a valuable tool for studying the pharmacology of GHB receptors and understanding their role in various physiological processes . Research indicates that it may help elucidate the mechanisms of action of GHB and its potential therapeutic effects in conditions like narcolepsy and alcohol withdrawal .
2. Neuropharmacology
The compound has been tested in animal models to assess its neuropharmacological effects. Studies have shown that it can modulate neurotransmitter systems, potentially offering insights into treatments for neurological disorders . Its binding characteristics suggest a role in developing drugs that target specific receptor pathways without the side effects associated with broader-spectrum compounds.
Biochemical Applications
1. Bioconversion Processes
this compound has been produced through bioconversion processes involving specific bacteria such as Clostridium butyricum. This bioconversion is stereospecific, indicating that L-leucine can be converted into D-2-hydroxy-4-methylpentanoic acid. This process opens avenues for biotechnological applications in producing chiral compounds from amino acids . The efficiency of this conversion highlights its potential use in industrial applications where specific stereoisomers are required.
2. Metabolic Studies
The compound is also relevant in metabolic studies, particularly concerning amino acid catabolism. It has been observed that lactic acid bacteria can produce this compound during fermentation processes, which could influence flavor profiles in food products like cheese and wine . Understanding these metabolic pathways can lead to improved fermentation techniques and product quality.
Food Science Applications
1. Flavor Enhancement
In the context of food science, this compound has been identified as a compound contributing to the fruity aroma of certain fermented products. Its presence during malolactic fermentation (MLF) can enhance the sensory qualities of wines and cheeses by influencing the overall flavor profile . The ability to manipulate its levels during fermentation could allow producers to tailor flavors to consumer preferences.
2. Quality Control
The quantitative determination of hydroxy acids, including this compound, is essential for quality control in food production. Techniques such as gas chromatography-mass spectrometry are employed to measure these compounds accurately, ensuring product consistency and safety . Such analytical methods are crucial for maintaining high standards in food quality.
Case Studies and Research Findings
Propriétés
Numéro CAS |
105025-31-8 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
5-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
Clé InChI |
AYMYNTXNRTZIOG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















